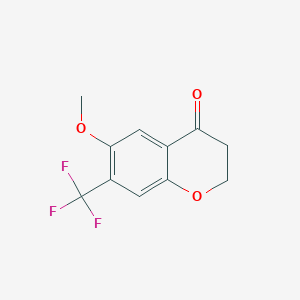
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine is a chemical compound that features a pyridine ring attached to an ethyl group, which is further connected to a butan-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine typically involves the reaction of 3-methylpyridine with ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The process includes addition, oximization, and esterification reactions . The reaction conditions are moderate, and the yield is generally high.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: I2 and TBHP in toluene.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: N-(pyridin-2-yl)amides.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine is unique due to its specific structure, which combines a pyridine ring with a butan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
3-methyl-N-(1-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)7-9-13-11(3)12-6-4-5-8-14-12/h4-6,8,10-11,13H,7,9H2,1-3H3 |
Clé InChI |
QPIAUEWIAANLHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


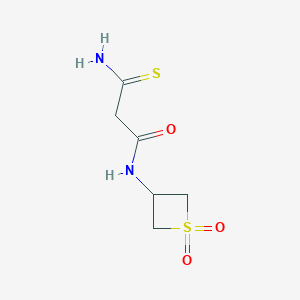
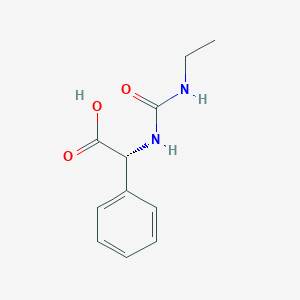

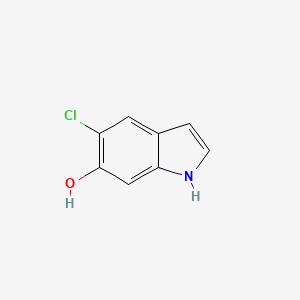
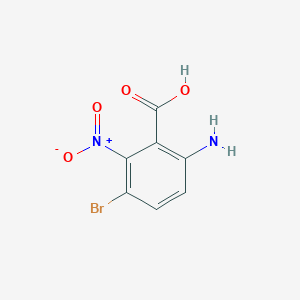
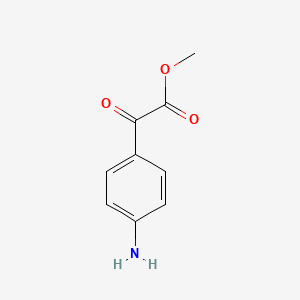
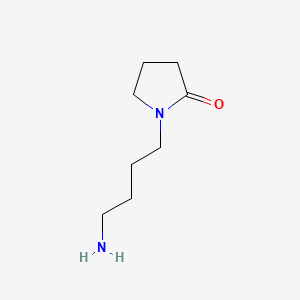
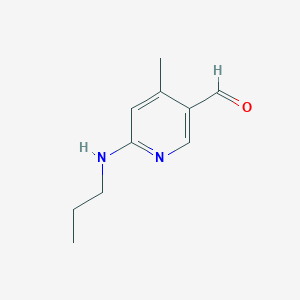
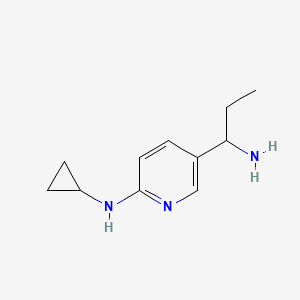
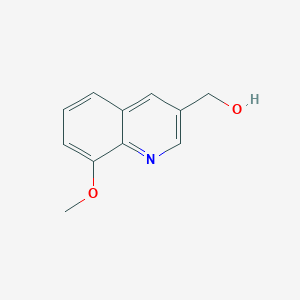

![Pyrazolo[1,5-b]pyridazin-3-ylmethanamine](/img/structure/B13023874.png)
![5-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B13023877.png)
